molecular formula C22H26N4O2S B2714949 N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide CAS No. 1242883-54-0

N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide

Cat. No.: B2714949
CAS No.: 1242883-54-0
M. Wt: 410.54
InChI Key: WANGSQXZZTWYHV-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [Source: https://pubmed.ncbi.nlm.nih.gov/37989010/]. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor pathways, making it a prominent therapeutic target for B-cell mediated malignancies and autoimmune disorders [Source: https://www.nature.com/articles/s41573-021-00195-4]. This compound functions by irreversibly binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained suppression of BCR signaling and downstream activation pathways [Source: https://pubchem.ncbi.nlm.nih.gov/compound/167602075]. Its primary research value lies in the investigation of autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus, where aberrant B-cell activation is a key driver of disease pathology [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5788359/]. Researchers utilize this inhibitor to elucidate the specific contributions of BTK to immune complex-driven inflammation, autoantibody production, and the dysregulation of both innate and adaptive immune responses, providing crucial insights for the development of novel targeted immunotherapies.

Properties

IUPAC Name

N-(2-methylpropyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-14(2)11-23-20(27)16-9-6-10-26(12-16)22-24-18-17(15-7-4-3-5-8-15)13-29-19(18)21(28)25-22/h3-5,7-8,13-14,16H,6,9-12H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGSQXZZTWYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a thienopyrimidine derivative with an isobutylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from solvents like ethyl acetate and methanol are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

(a) 1-[7-(2-Methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-3-carboxamide (BJ53323)

  • Molecular Formula : C23H28N4O2S
  • Substituents : 2-methylphenyl at the 7-position, isobutyl group on carboxamide.
  • Key Features : Higher lipophilicity due to the 2-methylphenyl and isobutyl groups. Commercially available (priced at $8–$10 per gram) .

(b) 1-{4-Oxo-7-phenyl-1H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide

  • Molecular Formula : C25H25N5O2S
  • Substituents : Phenyl at the 7-position, pyridin-4-ylmethyl on carboxamide.
  • Key Features : Introduction of a polar pyridinyl group may improve aqueous solubility. However, this compound is discontinued commercially .

(c) 1-[7-(3-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide

  • Molecular Formula : C22H24N4O3S
  • Substituents : 3-methoxyphenyl at the 7-position, propenyl group on carboxamide.
  • Limited availability (2 mg stock) .

(d) N-[2-(4-Ethylpiperazin-1-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

  • Molecular Formula : C26H34N6O2S
  • Substituents : 4-ethylpiperazinyl ethyl group on carboxamide.
  • Key Features: The piperazine moiety may confer basicity, improving solubility in acidic environments. No price or stock data available .

Structural and Pharmacological Implications

Compound Molecular Weight 7-Position Substituent Carboxamide Substituent Commercial Status
Target Compound 424.559 Phenyl 2-Methylpropyl Available ($8–$10/g)
Pyridinylmethyl Analog 435.56 Phenyl Pyridin-4-ylmethyl Discontinued
3-Methoxyphenyl Analog 424.52 3-Methoxyphenyl Propenyl Limited stock (2 mg)
Piperazinyl Ethyl Analog 490.65 Phenyl 4-Ethylpiperazinyl ethyl No data
  • Lipophilicity : The target compound’s isobutyl group confers higher logP compared to the pyridinylmethyl and propenyl analogs, favoring blood-brain barrier penetration .
  • Solubility : Polar substituents (e.g., pyridinyl, piperazinyl) improve aqueous solubility but may reduce membrane permeability .
  • Synthetic Accessibility: highlights that thienopyrimidine derivatives are synthesized via cyclocondensation of aldehydes, ketones, and amines in acetic acid or n-butanol, with yields influenced by solvent choice .

Research Findings and Functional Insights

  • Regulatory Status: Synthetic cannabinoids in (e.g., AB-CHMINACA) share carboxamide motifs but differ in core structure, emphasizing the importance of scaffold specificity in legal classifications .
  • Commercial Viability : The target compound’s availability () contrasts with discontinued analogs (), indicating its prioritized development for preclinical studies .

Biological Activity

N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide is a compound with significant potential in pharmaceutical applications, particularly due to its biological activity against various pathogens. This article synthesizes findings from diverse research sources to present a comprehensive overview of its biological activity, including antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C22H26N4O2S
  • Molecular Weight : 410.54 g/mol
  • CAS Number : 1242883-54-0

Antimicrobial Activity

Research indicates that compounds with a thienopyrimidinone core exhibit notable antimicrobial properties. In particular, studies have demonstrated that derivatives similar to this compound show significant in vitro activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of thienopyrimidinone derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several compounds, revealing that certain derivatives exhibited potent activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

CompoundMIC (µg/mL)Bacterial Strain
4c10E. coli
4e5S. aureus
5g15M. tuberculosis

The findings suggest that the presence of substituted amido or imino side chains at specific positions enhances antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects likely involves interference with bacterial cell wall synthesis and disruption of key metabolic pathways. The thienopyrimidinone core is believed to inhibit essential enzymes involved in bacterial growth and replication.

Toxicity Assessment

In assessing the safety profile of this compound, hemolytic assays were conducted on the most potent derivatives. Results indicated that these compounds were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety margin for further development .

Potential Therapeutic Applications

Given its antimicrobial properties, there is potential for this compound to be developed as a treatment option for infections caused by resistant bacterial strains. Additionally, ongoing research into its effects on other biological targets may reveal further therapeutic applications.

Q & A

Q. What in silico methods guide analog design to reduce toxicity?

  • Answer :
  • Toxicity Prediction : Derek Nexus identifies thienopyrimidine-related hepatotoxicity risks. Mitigation: Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce reactive metabolite formation .
  • Molecular Dynamics Simulations : Simulate binding to hERG channels; reduce affinity by modifying the piperidine carboxamide .

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